molecular formula C10H15BrN2O B2687987 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole CAS No. 1856029-05-4

4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole

Cat. No.: B2687987
CAS No.: 1856029-05-4
M. Wt: 259.147
InChI Key: BSAAYBKAIQRIDS-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a brominated pyrazole derivative designed for research and development applications. Pyrazole derivatives are a significant focus in medicinal chemistry due to their diverse pharmacological potential and are present in compounds with anti-inflammatory, anticancer, and antimicrobial activities . This compound features a cyclopentyl group at the 1-position and a methoxymethyl group at the 5-position, which are key for modulating the molecule's lipophilicity, steric bulk, and metabolic stability, thereby influencing its interaction with biological targets. The bromine atom at the 4-position serves as a versatile handle for further synthetic elaboration via cross-coupling reactions, allowing researchers to generate a library of analogues for structure-activity relationship (SAR) studies. While the specific biological activity and mechanism of action for this exact compound require experimental determination, closely related pyrazole compounds have been identified as potent and selective inhibitors of metalloproteases, such as the meprin α and β enzymes . These enzymes are emerging as potential drug targets in pathologies including cancer, fibrosis, Alzheimer's disease, and inflammatory conditions . Therefore, this reagent holds particular value for researchers in chemical biology and drug discovery exploring the function of these proteases or developing new therapeutic agents. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-1-cyclopentyl-5-(methoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-14-7-10-9(11)6-12-13(10)8-4-2-3-5-8/h6,8H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSAAYBKAIQRIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NN1C2CCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Cyclopentylation: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using cyclopentyl halide.

    Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

    Coupling Reactions: The bromine atom can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or palladium on carbon.

    Coupling Reactions: Catalysts such as palladium(0) complexes and bases like potassium carbonate.

Major Products

    Substitution Products: 4-substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or hydroxylated derivatives.

    Reduction Products: Dehalogenated pyrazole derivatives.

    Coupling Products: Biaryl or styrene derivatives.

Scientific Research Applications

4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient.

    Industry: Used in the development of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The exact pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations at Position 1

The cyclopentyl group at position 1 distinguishes this compound from analogs with alternative substituents:

  • 1-(Difluoromethyl) derivatives : 4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole (CAS 1855944-42-1) introduces electronegative fluorine atoms, increasing hydrophobicity and altering acidity (predicted pKa = -3.52) compared to the cyclopentyl analog .
  • 1-(Hydroxyethyl) derivatives : Ethyl or hydroxyethyl groups at position 1, as in 4-bromo-1-(2-hydroxyethyl)pyrazole , improve water solubility but may reduce membrane permeability .

Substituent Variations at Position 5

The methoxymethyl group at position 5 contrasts with other substituents:

  • 5-Trifluoromethyl derivatives : 4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole (CAS 1512398-16-1) has a higher molecular weight (251.12 g/mol) and enhanced lipophilicity due to the CF₃ group, which could improve blood-brain barrier penetration .
  • 5-Bicyclic substituents : 4-Bromo-5-{3,6-dioxabicyclo[3.1.0]hexan-1-yl}-1-(methoxymethyl)-1H-pyrazole (CAS 926232-21-5) introduces a rigid oxygen-containing bicyclic system, which may influence conformational flexibility and hydrogen-bonding capacity .

Bromine vs. Other Halogens at Position 4

Bromine’s polarizability and van der Waals radius (1.85 Å) differ from chlorine (1.75 Å) and fluorine (1.47 Å):

  • Fluoro analogs : Fluorine’s electronegativity enhances metabolic stability but may limit halogen-bonding interactions critical for biological activity .

Spectral and Physical Data

Compound Melting Point (°C) ¹H NMR (δ, ppm) Key Functional Groups Reference
Target compound N/A Not reported Cyclopentyl, methoxymethyl
N-(5-(4-Bromophenyl)-3-(methoxymethyl)-1H-pyrazol-4-yl)acetamide 185–186 13.1 (NH), 7.70–7.50 (Ar-H), 3.25 (CH₃O) Acetamide, bromophenyl
4-Bromo-5-methoxy-1-methyl-1H-pyrazole N/A 3.34 (CH₃O), 4.36 (CH₃) Methoxy, methyl

Biological Activity

4-Bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom and a cyclopentyl group, which contribute to its unique pharmacological properties. Research has indicated that this compound may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a subject of interest for further investigation.

Chemical Structure and Properties

The molecular formula of this compound is C_{11}H_{14}BrN_{3}O, with a molecular weight of approximately 256.13 g/mol. Its structure includes a pyrazole ring substituted at specific positions, which influences its biological activity.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC_{11}H_{14}BrN_{3}O
Molecular Weight256.13 g/mol
Pyrazole Position5-(Methoxymethyl)
SubstituentsBromine (Br), Cyclopentyl

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The compound's mechanism of action may involve the disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in vitro and in vivo. It appears to inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity suggests potential therapeutic applications in conditions such as arthritis and other inflammatory diseases.

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly against various cancer cell lines. The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. In vitro studies have shown that it can induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors involved in critical signaling pathways, modulating their activity and influencing various biochemical processes. For example, the inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells.

Study on Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant bacterial strains .

Anti-inflammatory Research

In an investigation into the anti-inflammatory effects of pyrazoles, researchers found that this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models . This reduction was associated with decreased swelling and pain in inflammatory models.

Anticancer Studies

A recent study focused on the anticancer potential of this compound against breast cancer cell lines demonstrated an IC50 value indicating potent cytotoxicity. The study suggested that the compound's mechanism involved the activation of apoptotic pathways while inhibiting cell proliferation .

Q & A

Q. What are the common synthetic routes for 4-bromo-1-cyclopentyl-5-(methoxymethyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or β-diketones. For example, cyclopentyl hydrazine derivatives can react with brominated ketoesters under reflux in ethanol or THF, followed by methoxymethylation using methoxymethyl chloride in the presence of a base (e.g., K₂CO₃). Yield optimization often requires controlled temperature (70–90°C) and inert atmospheres to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

  • X-ray diffraction (XRD): Resolves precise bond lengths and angles, critical for confirming the bromine substitution pattern and cyclopentyl ring conformation. For example, XRD analysis of analogous pyrazoles revealed dihedral angles between substituents (e.g., 74.91° between pyrazole and chlorophenyl rings) .
  • NMR spectroscopy: 1^1H and 13^{13}C NMR identify methoxymethyl (-OCH₃) and cyclopentyl proton environments, with characteristic shifts at δ 3.2–3.5 ppm for methoxy groups and δ 1.5–2.5 ppm for cyclopentyl hydrogens .

Q. How can researchers assess the compound’s preliminary biological activity in antimicrobial or anticancer assays?

Standard protocols include:

  • Broth microdilution (antimicrobial): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 1–100 µg/mL, with MIC values determined after 24 hours .
  • MTT assay (anticancer): Screen against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM, comparing viability to controls after 48 hours .

Advanced Research Questions

Q. How do noncovalent interactions (e.g., halogen bonding) influence the compound’s crystallographic packing and stability?

Density Functional Theory (DFT) calculations and Hirshfeld surface analysis reveal the role of Br···π and C–H···O interactions in stabilizing crystal lattices. For example, Br atoms in analogous pyrazoles participate in short contacts (3.3–3.5 Å) with aromatic rings, contributing to 15–20% of total intermolecular interactions .

Q. What strategies address contradictions in biological activity data across different studies?

  • Computational validation: Use molecular docking to verify binding affinity to target proteins (e.g., σ receptors or tubulin) and compare with experimental IC₅₀ values .
  • Assay standardization: Control variables like solvent polarity (e.g., DMSO vs. aqueous buffers) and cell passage number to minimize variability .

Q. How can reaction conditions be optimized to enhance regioselectivity in pyrazole functionalization?

  • Solvent polarity: Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 4-position, while nonpolar solvents (e.g., toluene) promote cyclopentyl group retention .
  • Catalyst screening: Cu(I) catalysts improve yields in Sonogashira couplings for alkynyl substitutions at the 5-position .

Q. What is the mechanistic role of substituents (e.g., methoxymethyl) in modulating electronic properties?

  • Electron-donating effects: Methoxymethyl groups increase electron density at the pyrazole ring, altering reactivity in electrophilic substitutions (e.g., bromination at C4) .
  • Hammett parameters: Substituents with σₚ values < 0 (e.g., -OCH₃) enhance resonance stabilization, as shown in UV-Vis spectra with redshifted absorption bands (~356 nm in DMSO) .

Q. How do theoretical studies (e.g., QSAR) correlate structural features with bioactivity?

Quantitative Structure-Activity Relationship (QSAR) models using descriptors like LogP and polar surface area predict improved blood-brain barrier penetration for analogs with smaller cyclopentyl groups and higher lipophilicity (LogP > 3) .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Column chromatography: Use silica gel with gradient elution (hexane/ethyl acetate 4:1 to 1:1) to separate brominated pyrazoles from unreacted starting materials .
  • Recrystallization: Ethyl acetate/hexane mixtures yield high-purity crystals (>95%) suitable for XRD .

Q. How do solvent polarity and proticity affect the compound’s photophysical properties?

Emission spectra in polar solvents (e.g., DMSO) show bathochromic shifts (~356 nm) due to solvatochromism, while nonpolar solvents (e.g., chloroform) exhibit weaker Stokes shifts. Time-resolved fluorescence can quantify excited-state lifetimes (1–5 ns) .

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